Cas no 26750-44-7 (2-(ethylsulfanyl)ethane-1-thiol)

2-(Ethylsulfanyl)ethane-1-thiol is a sulfur-containing organic compound characterized by its dual thiol and sulfide functional groups. This structure imparts reactivity useful in organic synthesis, particularly in thiol-ene click chemistry and as a building block for sulfur-rich polymers. Its ability to form stable disulfide linkages makes it valuable in cross-linking applications and material science. The compound's balanced hydrophobicity and thiol functionality enhance its utility in surface modification and ligand design. Careful handling is required due to its potential volatility and odor. Its versatility in creating sulfur-based architectures underscores its importance in specialized chemical research and industrial applications.
2-(ethylsulfanyl)ethane-1-thiol structure
26750-44-7 structure
Product name:2-(ethylsulfanyl)ethane-1-thiol
CAS No:26750-44-7
MF:C4H10S2
Molecular Weight:122.2522
CID:259317
PubChem ID:33596

2-(ethylsulfanyl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

    • Ethanethiol,2-(ethylthio)-
    • 2-ethylsulfanylethanethiol
    • 2-(Ethylsulfanyl)ethanethiol
    • 2-Mercaptoethyl ethyl sulfide Silica (PhosphonicS SEM26)
    • AKOS006272807
    • b-mercaptoethyl ethyl sulfide
    • E85574
    • 2-(ethylsulfanyl)ethane-1-thiol
    • 2-(ETHYLTHIO)ETHANETHIOL
    • SCHEMBL1402297
    • 2-Ethylthioethanethiol
    • EN300-136247
    • CHEBI:38625
    • 3-Thia-1-pentanethiol
    • 26750-44-7
    • IYQVQZXLTJHEKZ-UHFFFAOYSA-N
    • DTXSID70181259
    • BS-52527
    • Ethanethiol, 2-(ethylthio)-
    • Q27117924
    • 2-(ETHYLTHIO)-ETHANETHIOL
    • インチ: InChI=1S/C4H10S2/c1-2-6-4-3-5/h5H,2-4H2,1H3
    • InChIKey: IYQVQZXLTJHEKZ-UHFFFAOYSA-N
    • SMILES: CCSCCS

計算された属性

  • 精确分子量: 122.0225
  • 同位素质量: 122.022392
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 6
  • 回転可能化学結合数: 3
  • 複雑さ: 21.5
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • XLogP3: 1.5

じっけんとくせい

  • 密度みつど: 0.997
  • Boiling Point: 179.6°Cat760mmHg
  • フラッシュポイント: 62.4°C
  • Refractive Index: 1.506
  • PSA: 0

2-(ethylsulfanyl)ethane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-136247-0.25g
2-(ethylsulfanyl)ethane-1-thiol
26750-44-7 95%
0.25g
$19.0 2023-06-07
TRC
E902323-10mg
2-(ethylsulfanyl)ethane-1-thiol
26750-44-7
10mg
$ 59.00 2023-09-07
Enamine
EN300-136247-0.1g
2-(ethylsulfanyl)ethane-1-thiol
26750-44-7 95%
0.1g
$19.0 2023-06-07
1PlusChem
1P007L7A-1g
Ethanethiol,2-(ethylthio)-
26750-44-7 98%
1g
$71.00 2024-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSE740-1g
2-(ethylsulfanyl)ethane-1-thiol
26750-44-7 95%
1g
¥511.0 2024-04-15
Aaron
AR007LFM-250mg
Ethanethiol,2-(ethylthio)-
26750-44-7 98%
250mg
$28.00 2025-02-12
A2B Chem LLC
AD53270-250mg
Ethanethiol,2-(ethylthio)-
26750-44-7 98%
250mg
$24.00 2024-04-20
Aaron
AR007LFM-1g
Ethanethiol,2-(ethylthio)-
26750-44-7 98%
1g
$75.00 2025-02-12
Aaron
AR007LFM-5g
Ethanethiol,2-(ethylthio)-
26750-44-7 98%
5g
$262.00 2025-02-12
eNovation Chemicals LLC
Y1265152-1g
Ethanethiol,2-(ethylthio)-
26750-44-7 98%
1g
$115 2024-06-07

2-(ethylsulfanyl)ethane-1-thiol 関連文献

2-(ethylsulfanyl)ethane-1-thiolに関する追加情報

Introduction to 2-(ethylsulfanyl)ethane-1-thiol (CAS No. 26750-44-7)

2-(ethylsulfanyl)ethane-1-thiol, identified by its Chemical Abstracts Service (CAS) number 26750-44-7, is a sulfur-containing organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its ethylsulfanyl functional group attached to an ethane backbone with a thiol (-SH) moiety at the terminal carbon, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2-(ethylsulfanyl)ethane-1-thiol consists of a hydrocarbon chain with sulfur atoms introducing specific electronic and steric effects. The presence of the thiol group imparts reactivity, making it a versatile building block for the development of more complex chemical entities. In recent years, this compound has been explored in the context of drug discovery, particularly for its potential role in modulating biological pathways associated with inflammation, oxidative stress, and cellular signaling.

One of the most compelling aspects of 2-(ethylsulfanyl)ethane-1-thiol is its ability to act as a nucleophile in organic synthesis. The thiol group can participate in various reactions, including nucleophilic substitution, addition reactions, and disulfide bond formation, which are critical steps in constructing more intricate molecular architectures. These properties have made it a focal point in the development of novel therapeutic agents targeting neurological disorders, cardiovascular diseases, and metabolic conditions.

Recent advancements in computational chemistry have further highlighted the significance of 2-(ethylsulfanyl)ethane-1-thiol in drug design. Molecular modeling studies have demonstrated its potential to interact with specific protein targets by forming hydrogen bonds and hydrophobic interactions. This has opened up new avenues for rational drug design, where the compound can be used as a scaffold to develop high-affinity ligands for therapeutic intervention.

In addition to its synthetic utility, 2-(ethylsulfanyl)ethane-1-thiol has been investigated for its pharmacological effects. Preclinical studies have suggested that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties. These findings are particularly intriguing given the growing interest in natural product-inspired molecules that can modulate redox balance and inflammatory responses without significant side effects.

The synthesis of 2-(ethylsulfanyl)ethane-1-thiol typically involves ethylthiolation reactions, where ethylthiol groups are introduced onto an ethane backbone. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. These improvements have not only enhanced the availability of the compound but also reduced costs, facilitating broader research and development efforts.

From a regulatory perspective, 26750-44-7 is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution, allowing researchers to focus on its scientific applications without unnecessary regulatory burdens. However, standard laboratory practices should always be followed to ensure safe handling and storage.

The future prospects of 2-(ethylsulfanyl)ethane-1-thiol are promising, with ongoing research exploring its potential in various therapeutic contexts. Collaborative efforts between academia and industry are likely to drive innovation, leading to the development of novel derivatives with enhanced pharmacological profiles. As computational tools continue to advance, the design and optimization of molecules like 2-(ethylsulfanyl)ethane-1-thiol will become more precise and efficient.

In conclusion,2-(ethylsulfanyl)ethane-1-thiol (CAS No. 26750-44-7) represents a significant compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug discovery and molecular synthesis. With continued advancements in synthetic chemistry and computational biology, this compound is poised to play an increasingly important role in addressing complex biological challenges.

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Amadis Chemical Company Limited
(CAS:26750-44-7)2-(ethylsulfanyl)ethane-1-thiol
A1010315
Purity:99%
はかる:5g
Price ($):267.0